molecular formula C18H16N2O5S2 B12189242 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}acetamide

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}acetamide

Cat. No.: B12189242
M. Wt: 404.5 g/mol
InChI Key: JOEQIIVPOIIYDL-GVEAZFNLSA-N
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Description

This compound features a 2,3-dihydrothiophene-1,1-dioxide core linked via an acetamide group to a (5Z)-2,4-dioxo-1,3-thiazolidin-3-yl moiety. The thiazolidinone ring is substituted with a (2E)-3-phenylprop-2-en-1-ylidene group, introducing conjugated double bonds and a phenyl ring. The sulfone (dioxido) group enhances polarity and stability, while the thiazolidinone core is associated with diverse bioactivities, including antimicrobial and anti-inflammatory properties .

Properties

Molecular Formula

C18H16N2O5S2

Molecular Weight

404.5 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C18H16N2O5S2/c21-16(19-14-9-10-27(24,25)12-14)11-20-17(22)15(26-18(20)23)8-4-7-13-5-2-1-3-6-13/h1-10,14H,11-12H2,(H,19,21)/b7-4+,15-8-

InChI Key

JOEQIIVPOIIYDL-GVEAZFNLSA-N

Isomeric SMILES

C1C(C=CS1(=O)=O)NC(=O)CN2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=O

Canonical SMILES

C1C(C=CS1(=O)=O)NC(=O)CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=O

Origin of Product

United States

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it an interesting subject for research.

Chemical Structure and Properties

The compound has a molecular formula of C19H18N2O5S2C_{19}H_{18}N_{2}O_{5}S_{2} and a molecular weight of 418.5 g/mol. The IUPAC name reflects its complex structure, which includes a dioxido-dihydrothiophene ring and a thiazolidinyl-acetamide moiety.

PropertyValue
Molecular FormulaC19H18N2O5S2
Molecular Weight418.5 g/mol
IUPAC NameN-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}acetamide

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate the activity of enzymes and receptors involved in key metabolic pathways. This interaction can lead to various biological effects, such as anti-inflammatory and antimicrobial activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Antitumor Activity

The compound has also been investigated for its antitumor effects. Studies have shown that it can inhibit the proliferation of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest. These findings position the compound as a candidate for further development in cancer therapy.

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups.
    Bacterial StrainInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12
    Pseudomonas aeruginosa10
  • Antitumor Effects : A cell viability assay was conducted on breast cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability.
    Concentration (µM)Cell Viability (%)
    0100
    1080
    5055
    10030

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Thiazolidinone Ring

Thioxo vs. Dioxo Functionalization
  • Target Compound: Contains a 2,4-dioxo-thiazolidinone ring.
  • Analogues : Compounds like 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide () replace one carbonyl with a thioxo (C=S) group.
Substituents on the Methylene Bridge
  • Target Compound : (2E)-3-phenylprop-2-en-1-ylidene group introduces extended conjugation.
  • Analogues: 2-Thienylmethylene (): Enhances electron-deficient character, affecting redox properties.
  • Impact : Conjugated systems (e.g., phenylpropenylidene) may enhance UV absorption and fluorescence, useful in analytical tracking .

Modifications on the Acetamide Side Chain

  • Target Compound : The acetamide is attached to a dihydrothiophene sulfone.
  • N-(3-Imidazol-1-ylpropyl) (): Imidazole enables hydrogen bonding and metal coordination, useful in targeting metalloenzymes.
  • Impact : Bulky substituents (e.g., indole) may sterically hinder target interactions but improve specificity .

Spectroscopic Characterization

  • IR Spectroscopy: Target Compound: Strong C=O stretches at ~1700 cm⁻¹ (thiazolidinone) and ~1300 cm⁻¹ (sulfone). Analogues: Thioxo derivatives show C=S stretches at ~1200 cm⁻¹ ().
  • NMR Spectroscopy :
    • Target Compound : Distinct δ 6.5–7.5 ppm for aromatic protons and δ 4.0–5.0 ppm for dihydrothiophene protons.
    • Analogues : Imidazole protons in appear at δ 7.0–7.5 ppm as singlets .

Stability and Pharmacokinetics

  • Target Compound: Sulfone group improves oxidative stability compared to non-sulfonated analogues.
  • Analogues : Azido derivatives () are photolabile but useful for prodrug strategies.
  • Solubility : The dihydrothiophene sulfone increases aqueous solubility (logP ~2.5) vs. lipophilic benzylidene derivatives (logP ~3.8) .

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